(2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid
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Overview
Description
(2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid: These compounds are characterized by the presence of a carboxylic acid derivative in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom, forming an ester group . This compound is often used in organic synthesis, particularly in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate under basic conditions. This reaction can be carried out in various solvents such as tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating a mixture of the amine and di-tert-butyl dicarbonate in THF at 40°C.
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions include the deprotected amine and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid is used as a protecting group for amines in multistep organic synthesis. It helps in preventing unwanted reactions at the amine site during the synthesis of complex molecules .
Biology and Medicine: In biological and medicinal research, this compound is used in the synthesis of peptides and other biologically active molecules. The Boc group provides stability to the amine functionality during the synthesis process .
Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its role as a protecting group is crucial in the synthesis of complex drug molecules .
Mechanism of Action
The mechanism of action of (2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The Boc group protects the amine functionality by forming a stable carbamate linkage. This protection prevents the amine from participating in unwanted side reactions during the synthesis of complex molecules . The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
(2S,5R)-1-(tert-Butoxycarbonyl)-5-methylpiperidine-2-carboxylic acid: is similar to other Boc-protected amines such as tert-butoxycarbonyl-L-alanine and tert-butoxycarbonyl-L-phenylalanine .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the piperidine ring. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .
Properties
IUPAC Name |
(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXYTLOWYXOHQ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2760488-73-9 |
Source
|
Record name | rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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